![molecular formula C30H32N2O B14583628 4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 61470-07-3](/img/structure/B14583628.png)
4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with a complex structure that includes benzyloxy and phenyl groups attached to a methylene bridge, which is further connected to two N,N-dimethylaniline moieties. This compound is known for its applications in various fields, including dye manufacturing and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of dyes, pigments, and as an analytical reagent for the determination of lead and cyanogens
Wirkmechanismus
The mechanism of action of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. For instance, in dye synthesis, it acts as a precursor that undergoes further chemical transformations to produce the desired dye molecules. In analytical applications, it reacts with target analytes to form detectable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline):
4,4’-Bis(dimethylamino)diphenylmethane: Another related compound used in similar applications.
Uniqueness
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61470-07-3 |
|---|---|
Molekularformel |
C30H32N2O |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-phenyl-phenylmethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H32N2O/c1-31(2)28-19-15-26(16-20-28)30(25-13-9-6-10-14-25,33-23-24-11-7-5-8-12-24)27-17-21-29(22-18-27)32(3)4/h5-22H,23H2,1-4H3 |
InChI-Schlüssel |
DMKAIIPEFGITRO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



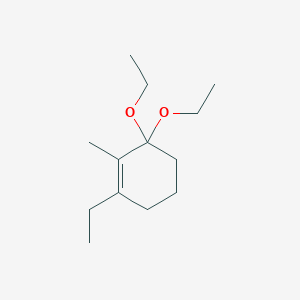
![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
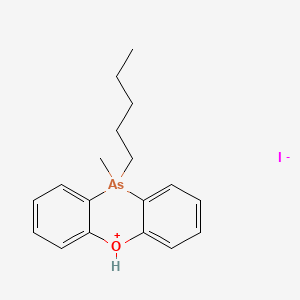
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
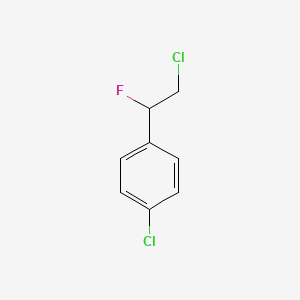
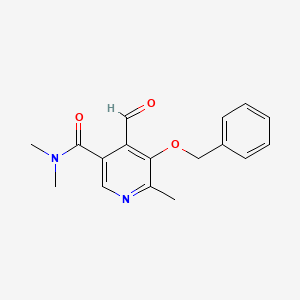
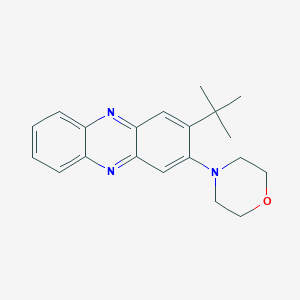
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
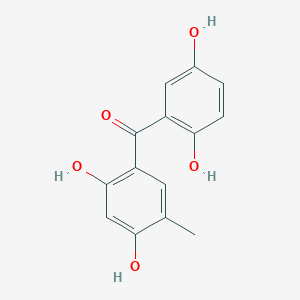
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
